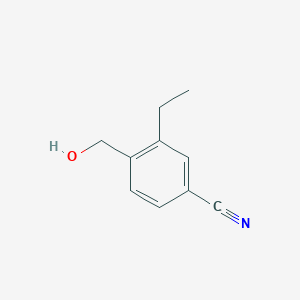

3-Ethyl-4-(hydroxymethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJZBSPUZABSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648121 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-03-0 | |

| Record name | 3-Ethyl-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Ethyl 4 Hydroxymethyl Benzonitrile

Established Synthetic Pathways to Benzonitrile (B105546) Core Structures

The construction of the central benzonitrile framework is a critical first stage. Several powerful methods in organic chemistry are available for this purpose, including nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and direct cyanation of various precursors.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl nitriles. This mechanism involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. worktribe.com While traditional SNAr requires these activating groups, transition metal π-complexation with metals like Ru(II), Cr(0), or Fe(II) can also activate unactivated aryl halides toward nucleophilic attack. worktribe.com

A more recent development is the Cation-Radical Accelerated-Nucleophilic Aromatic Substitution (CRA-SNAr). This method utilizes a highly oxidizing acridinium (B8443388) photoredox catalyst to functionalize alkoxy arenes. This approach is selective for carbon-oxygen bond cyanation and is effective for a range of methoxyarenes and dimethoxyarenes using an inexpensive cyanide source like acetone (B3395972) cyanohydrin. nsf.gov

Ullmann-Type Coupling Reactions

The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are fundamental in the formation of aryl-aryl bonds and carbon-heteroatom bonds. nih.gov The "classic" Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl, often requiring harsh reaction conditions. rsc.org

More pertinent to benzonitrile synthesis are the "Ullmann-type" reactions, which encompass copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. nih.gov These reactions can be used for C-N bond formation (N-arylation) and, by extension, C-CN bond formation. nih.govnih.gov Modern protocols have introduced the use of chelating N- and O-based ligands for the copper catalyst, allowing the reactions to proceed under milder conditions. nih.govspringernature.com The mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with the second aryl component. nih.gov Photocatalytic Ullmann couplings have also been developed, utilizing novel catalyst systems under mild conditions. rsc.orgacs.org

Cyanation Reactions: Halides, Aldehydes, and Related Precursors

The most direct and widely used methods for synthesizing benzonitriles involve transition metal-catalyzed cyanation of aryl (pseudo)halides. Palladium-catalyzed reactions, in particular, have been extensively developed due to their efficiency and broad functional group tolerance. rsc.orgnih.gov These methods have largely replaced older, harsher techniques like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov

A significant advancement in this area is the use of non-toxic and readily available cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safe and effective cyanating agent in palladium-catalyzed reactions. nih.govnih.govresearchgate.net Various palladium catalysts and ligands have been optimized for this transformation, enabling the cyanation of a wide range of aryl chlorides and bromides, including electron-rich, electron-poor, and heterocyclic substrates. nih.govnih.gov

The table below summarizes various palladium-catalyzed cyanation methodologies applicable to the formation of benzonitrile core structures.

| Catalyst / Ligand | Cyanide Source | Substrate | Solvent / Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | Aryl chlorides | Acetonitrile (B52724)/water, 70 °C, 18 h | 74-97% | blogspot.com |

| Palladacycle Precatalyst | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl chlorides & bromides | Dioxane/water, ≤ 100 °C, 1 h | Excellent | nih.gov |

| Pd/C / dppf | Zn(CN)₂ | Aryl bromides & chlorides | DMAC, 100-120 °C, 12 h | 77-96% | blogspot.com |

| Pd(dppf)Cl₂ | CuSCN | Aryl halides | DMF, HCOOH, HCOONa, 120 °C | Good | blogspot.com |

| Pd Catalyst | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Aryl bromides, iodides, triflates | Toluene, 110 °C | Good to Excellent | rsc.org |

Introduction and Functionalization of the Hydroxymethyl Group

Once the substituted benzonitrile core is established, the next strategic step is the introduction of the hydroxymethyl group at the C4 position. This is typically achieved through the reduction of a corresponding aldehyde or carboxylic acid precursor.

Reduction of Carboxyl or Aldehyde Precursors

A common and effective strategy for installing a hydroxymethyl group is the reduction of a formyl (aldehyde) group. A logical precursor for the target molecule would be 3-Ethyl-4-formylbenzonitrile (B1602538). The synthesis of such precursors is feasible; for instance, 4-fluoro-3-formylbenzonitrile has been synthesized via metalation of 4-fluorobenzonitrile (B33359) followed by reaction with an electrophilic formylating agent. usp.br

The reduction of the aldehyde functionality to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents are typically employed to selectively reduce the aldehyde without affecting the nitrile group. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose. For example, 4-bromo-3-formylbenzonitrile (B1291470) has been successfully reduced to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) in 90% yield using NaBH₄ in methanol (B129727) at 0 °C. This reaction demonstrates a direct and high-yielding precedent for the final step in the synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile from its corresponding aldehyde precursor.

The table below details the conditions for a representative reduction of a substituted formylbenzonitrile.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-bromo-3-formylbenzonitrile | Sodium borohydride (NaBH₄) | Methanol | 0 °C, 30 min | 4-bromo-3-(hydroxymethyl)benzonitrile | 90% |

Direct Hydroxymethylation Approaches

Direct hydroxymethylation involves the introduction of a -CH₂OH group onto an aromatic ring in a single step, typically using formaldehyde (B43269) or a synthetic equivalent as the electrophile. While this approach is atom-economical, achieving regioselectivity on a substituted benzene (B151609) ring can be challenging.

Research has demonstrated the viability of direct hydroxymethylation on other aromatic systems. For example, furaldehydes can be directly hydroxymethylated using aqueous formaldehyde over a reusable sulfuric functionalized resin catalyst (Amberlyst-15). nih.gov This acid-catalyzed process successfully transforms C5 furaldehydes into their C6 counterparts, such as 5-hydroxymethyl-2-furaldehyde (HMF). nih.gov Although this has been demonstrated on a furan (B31954) ring, the principle of acid-catalyzed electrophilic aromatic substitution with formaldehyde could potentially be adapted for specific benzonitrile substrates, representing an area for further synthetic exploration. nih.gov

Stereoselective Hydroxymethylation via Enzymatic Catalysis

The introduction of a hydroxymethyl group onto an aromatic ring through C-H activation is a significant challenge in synthetic chemistry. Enzymatic catalysis offers a promising green alternative for achieving high selectivity under mild conditions. While specific enzymatic hydroxymethylation of a 3-ethylbenzonitrile (B1329685) precursor has not been extensively documented, the principles of biocatalytic C-H functionalization can be applied.

Engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed as biocatalysts capable of performing challenging chemical transformations, including C-H amidation. escholarship.org These enzymes function by generating a highly reactive iron-nitrenoid or similar species that can selectively insert into C-H bonds. A similar strategy could be envisioned for hydroxymethylation, potentially using engineered cytochrome P450 monooxygenases. These enzymes are known to hydroxylate unactivated C-H bonds with high regio- and stereoselectivity. For a substrate like 3-ethylbenzonitrile, an engineered enzyme would be required to selectively activate the C-H bond at the 4-position. Mechanistic and computational studies are often employed to understand the enantiodetermining steps and to provide insights into how the protein environment controls regioselectivity and stereoselectivity. escholarship.org This chemoenzymatic approach, starting from readily accessible precursors, could significantly shorten synthetic routes to complex molecules. escholarship.org

Hydroboration of Nitriles and Related Transformations

The term "hydroboration of nitriles" typically refers to the reduction of the cyano group itself, which is a transformation that leads to primary amines after hydrolysis. Recent advancements have explored moisture-assisted hydroboration of nitriles as a simplified and environmentally friendly method. chemrxiv.org However, for the synthesis of this compound, the hydroxymethyl group is a substituent on the ring, not a product of nitrile reduction.

Therefore, in this context, related transformations involving hydrides are more relevant for converting a precursor functional group at the 4-position into the desired hydroxymethyl group. A common and effective strategy is the reduction of a formyl group (-CHO). For instance, a precursor such as 3-ethyl-4-formylbenzonitrile can be reduced to this compound. This reduction is typically achieved with high efficiency using hydride reagents like sodium borohydride (NaBH₄). A documented synthesis of a similar compound, 4-bromo-3-(hydroxymethyl)benzonitrile, involves the reduction of 4-bromo-3-formylbenzonitrile with sodium borohydride in methanol at 0°C, achieving a 90% yield. chemicalbook.com This approach highlights a reliable method for installing the hydroxymethyl group late in the synthetic sequence.

Alternatively, the reduction of a carboxylic acid or its ester derivative at the 4-position could also yield the hydroxymethyl group, often requiring stronger reducing agents like lithium aluminum hydride (LiAlH₄). Another related approach involves the electrochemical reduction of benzoic acid to benzyl (B1604629) alcohol, which could then be chemically converted to the nitrile. rsc.org

Regioselective Introduction of the Ethyl Moiety

Direct introduction of an ethyl group onto a pre-existing benzonitrile ring can be accomplished via electrophilic aromatic substitution, most commonly the Friedel-Crafts alkylation. libretexts.org The success of this reaction depends on the directing effects of the substituents already present on the ring. The cyano (-CN) group is an electron-withdrawing group and acts as a meta-director. The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho-, para-director.

In a precursor such as 4-(hydroxymethyl)benzonitrile, the hydroxymethyl group directs incoming electrophiles to the ortho position (position 3), while the cyano group directs to the meta position (also position 3). This convergence of directing effects strongly favors the regioselective ethylation at the desired C-3 position. The reaction is typically carried out using an ethylating agent like ethyl halide (e.g., chloroethane) or diethyl sulfate (B86663) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). libretexts.org The reactive electrophile generated by the interaction of the ethylating agent and the Lewis acid attacks the electron-rich aromatic ring to form a resonance-stabilized intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision. numberanalytics.com This strategy can be applied by using a suitably functionalized benzonitrile precursor and coupling it with an ethyl-containing reagent.

A common approach involves starting with a halogenated derivative, such as 3-bromo-4-(hydroxymethyl)benzonitrile. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with ethylboronic acid or a Negishi coupling with diethylzinc. These reactions are highly versatile and tolerate a wide range of functional groups. The general mechanism for these transformations involves three key steps: oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)), transmetalation of the ethyl group from the organometallic reagent to the metal center, and reductive elimination to form the final product and regenerate the catalyst. numberanalytics.com This method provides a powerful and modular route for introducing the ethyl moiety.

Integrated Multi-Step Synthesis and One-Pot Methodologies

The synthesis of complex organic molecules often involves a sequence of individual reactions. libretexts.org A plausible multi-step pathway to this compound could begin with a simpler, commercially available starting material. For example, one could start with 4-methylbenzonitrile, introduce an ethyl group at the 3-position via Friedel-Crafts alkylation, and then functionalize the methyl group at the 4-position. This functionalization might involve radical bromination to form a benzyl bromide, followed by hydrolysis to the benzyl alcohol.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and side products. For the various synthetic steps toward this compound, key parameters include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netacs.org

For instance, in cross-coupling reactions to introduce the ethyl group, the choice of palladium catalyst and ligand is critical. Different ligands can significantly impact the efficiency of the catalytic cycle. The table below illustrates the optimization of a multicomponent reaction involving benzonitrile, showcasing how different bases and solvents affect the yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | LiOtBu | 1,4-dioxane | 40 | 0 |

| 2 | NaOtBu | 1,4-dioxane | 40 | 0 |

| 3 | KOtBu | 1,4-dioxane | 40 | 15 |

| 4 | KN(SiMe₃)₂ | 1,4-dioxane | 40 | 93 |

| 5 | KN(SiMe₃)₂ | THF | 40 | 66 |

| 6 | KN(SiMe₃)₂ | DME | 40 | 25 |

| 7 | KN(SiMe₃)₂ | 1,4-dioxane | 100 | 55 |

Similarly, the conversion of an aldehyde to a nitrile is highly dependent on the reaction medium and temperature. As shown in the following table, both solvent and temperature have a significant impact on the conversion and yield of benzonitrile from benzaldehyde.

| Solvent | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Toluene | 100 | 91.5 | 90.3 |

| Ethylbenzene | 100 | 97.6 | 96.8 |

| Paraxylene | 100 | 98.5 | 97.0 |

| Paraxylene | 90 | 90.2 | 88.7 |

| Paraxylene | 120 | 99.9 | 99.7 |

These examples demonstrate that systematic screening of reaction parameters is essential for developing a robust and efficient synthesis for this compound.

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of benzonitriles, influencing reaction rates, yields, and the formation of byproducts. The synthesis of related hydroxybenzonitriles, for instance, has been studied in various solvents, including formic acid, acetic acid, and N, N-dimethylformamide (DMF). researchgate.net Studies show that yields can be optimal in polar aprotic solvents like DMF, which can effectively solvate intermediates and reagents. researchgate.net

Temperature control is equally critical. For example, in the one-pot synthesis of 3,4-dihydroxy benzonitrile from vanillin (B372448), the reaction with hydroxylamine (B1172632) hydrochloride is initiated at a low temperature before being elevated to between 50-120°C. google.comgoogle.com This staged temperature approach allows for controlled formation of the oxime intermediate before dehydration to the nitrile, minimizing side reactions. Molecular dynamics simulations of benzonitrile have shown that temperature can affect molecular interactions and properties like viscosity, with notable changes observed around 308-313 K (35-40°C), suggesting that even moderate temperature shifts can alter the reaction environment. researchgate.net In palladium-catalyzed cyanations, temperatures are often elevated, typically ranging from 120°C to 130°C in solvents like DMF, to ensure efficient catalytic turnover and reaction completion. rsc.org

Below is an interactive table summarizing the general effects of solvents and temperature on benzonitrile synthesis based on related reactions.

Table 1: Influence of Solvent and Temperature on Benzonitrile Synthesis

| Parameter | Effect | Example Systems |

|---|---|---|

| Solvent Polarity | High polarity (e.g., DMF) can increase reaction rates and yields by stabilizing charged intermediates. researchgate.net | Synthesis of hydroxybenzonitriles from aldehydes and hydroxylamine hydrochloride. researchgate.net |

| Solvent Type | Aprotic solvents are often preferred to avoid participation in side reactions like hydrolysis. | Palladium-catalyzed cyanation of aryl halides often uses DMF. rsc.org |

| Reaction Temperature | Higher temperatures (50-130°C) generally increase reaction rates but can also promote byproduct formation. google.comrsc.org | Staged temperature profiles are used to control intermediate formation and subsequent reactions. google.com |

| Low Temperature | Initial low-temperature steps can be crucial for the selective formation of intermediates before subsequent conversion. | Oximation of vanillin is conducted at low temperatures before dehydration. google.com |

Catalytic Systems for Specific Transformations

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound can employ various catalytic systems, each tailored for specific bond formations.

Grignard Reagents Grignard reagents (RMgX) are powerful nucleophiles used for forming carbon-carbon bonds. nih.gov In the context of nitrile synthesis, they can be added to the cyano group, which upon hydrolysis, typically yields a ketone. masterorganicchemistry.comncert.nic.in This reactivity profile makes them more suitable for modifying a pre-existing nitrile rather than forming the nitrile group itself. However, Grignard reagents have also been developed as effective catalysts for other transformations, such as the hydroboration of nitriles to form primary amines using pinacolborane as the reducing agent. nih.gov The choice of the Grignard reagent, such as MeMgCl, can significantly influence the conversion efficiency. nih.gov

Metal Complexes Transition metal catalysis is a cornerstone of modern cyanation reactions, offering milder alternatives to traditional methods like the Sandmeyer reaction. nih.gov

Palladium Complexes: Palladium-catalyzed cyanation of aryl halides and pseudohalides is a widely used method. rsc.org Catalysts like palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium on carbon (Pd/C), often in combination with phosphine (B1218219) ligands, can effectively couple aryl halides with cyanide sources such as potassium ferrocyanide (K4[Fe(CN)6]). rsc.org These reactions exhibit broad functional group tolerance. rsc.org

Ruthenium Complexes: Ruthenium catalysts have gained attention due to their diverse oxidation states and ability to form numerous complexes. nih.gov For instance, ruthenium chloride (RuCl3) can catalyze the oxidative cyanation of tertiary amines to α-aminonitriles using reagents like sodium cyanide (NaCN). nih.gov

Other Metals: Other transition metals like nickel and copper are also employed in cyanation reactions. snnu.edu.cn Nickel catalysts can be used for the cyanation of allylic alcohols, while copper(I) salts are known to effectively catalyze the addition of Grignard reagents to sterically hindered nitriles. masterorganicchemistry.comorganic-chemistry.org Chiral metal complexes are instrumental in asymmetric cyanation reactions, providing optically active nitriles. acs.orgresearchgate.net

Table 2: Comparison of Metal-Based Catalytic Systems for Cyanation

| Catalyst System | Typical Substrate | Cyanide Source | Key Advantages |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)2, Pd/C) | Aryl Halides (Br, I) | K4[Fe(CN)6], NCTS | High efficiency, broad functional group tolerance. rsc.org |

| Ruthenium (e.g., RuCl3) | Tertiary Amines | NaCN | Effective for oxidative cyanation. nih.gov |

| Nickel | Allylic Alcohols, Aryl Chlorides | Zn(CN)2 | Cost-effective, useful for specific substrates. organic-chemistry.org |

| Copper | Aryl Halides (Rosenmund-von Braun) | CuCN | Traditional method, effective for specific transformations. nih.gov |

Ionic Liquids Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign alternative solvents and, in some cases, catalysts. dcu.ie In nitrile synthesis, ILs like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can catalyze the conversion of aldehydes to nitriles using hydroxylamine hydrochloride under metal-free conditions. acs.org The unique properties of ILs, such as their polarity and ability to form hydrogen bonds, can enhance reaction rates and selectivity. acs.orgiolitec.de Their non-volatile nature also simplifies product separation and allows for potential recycling of the solvent/catalyst system. iolitec.de

Advanced Purification Techniques in Synthetic Protocols

The isolation and purification of the target compound are critical steps to ensure high purity. For benzonitrile derivatives, two primary techniques are widely employed.

Chromatography: Column chromatography is a standard and effective method for purifying organic compounds. For axially chiral benzonitriles, purification is often achieved using column chromatography on silica (B1680970) gel with a solvent system typically composed of a nonpolar solvent like petroleum ether and a more polar solvent such as ethyl acetate (EtOAc). nih.gov This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on differential adsorption to the stationary phase.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The preparation of high-purity 3,4-dihydroxy benzonitrile, for example, involves a final recrystallization step from an alcohol-water mixture. google.com The choice of solvent is crucial for achieving high recovery and purity.

Challenges and Mitigation Strategies in Synthesis

A significant challenge in the synthesis and handling of benzonitriles is the potential for hydrolysis of the nitrile group.

Nitrile Hydrolysis The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This reaction is typically promoted by strong acidic or basic conditions and the presence of water. orgsyn.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the nitrile carbon.

This side reaction can significantly reduce the yield of the desired nitrile product. google.com The formation of the corresponding benzamide (B126) or benzoic acid derivative from this compound would be an undesired outcome.

Mitigation Strategies To prevent unwanted hydrolysis, several strategies can be implemented:

Anhydrous Conditions: Performing the synthesis under strictly anhydrous (water-free) conditions is the most direct way to prevent hydrolysis. This involves using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Neutral Reaction Conditions: Employing catalytic systems that operate under neutral pH conditions can minimize both acid- and base-catalyzed hydrolysis. Many transition metal-catalyzed reactions are designed to be compatible with sensitive functional groups and avoid harsh conditions. orgsyn.org

Control of Reagents and Workup: During the reaction workup, prolonged exposure to aqueous acidic or basic solutions should be avoided. If an aqueous wash is necessary, it should be performed quickly and preferably with neutral or buffered solutions.

Selective Catalysis: Certain catalytic systems have been developed for the selective hydration of nitriles to amides without proceeding to the carboxylic acid, such as those using specific metal salt/oxime systems or hydrated ionic liquids. researchgate.netgoogle.com While this is useful for synthesizing amides, understanding these mechanisms helps in avoiding the conditions that promote even the first step of hydrolysis when the nitrile is the target product.

Reaction Mechanisms and Transformational Chemistry of 3 Ethyl 4 Hydroxymethyl Benzonitrile

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group in 3-Ethyl-4-(hydroxymethyl)benzonitrile can be readily oxidized to yield the corresponding aldehyde, 3-ethyl-4-formylbenzonitrile (B1602538). This transformation is a fundamental step in organic synthesis, allowing for the introduction of a carbonyl group.

Common oxidizing agents for this conversion include manganese dioxide (MnO2), nitric acid in dichloromethane, and various chromium (VI) reagents. researchgate.net The choice of oxidant is often dictated by the desired selectivity and the tolerance of other functional groups within the molecule. For instance, copper-catalyzed aerobic oxidation presents a greener alternative, utilizing molecular oxygen as the ultimate oxidant. nih.govnih.gov

The general mechanism for these oxidations often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms from the hydroxymethyl group. researchgate.net In the case of nitric acid, the reaction may proceed through a radical mechanism where nitrogen dioxide acts as the active oxidizing species. capes.gov.br

| Oxidizing Agent | Product | Key Features |

|---|---|---|

| Manganese Dioxide (MnO2) | 3-ethyl-4-formylbenzonitrile | Mild and selective for benzylic alcohols. |

| Nitric Acid/Dichloromethane | 3-ethyl-4-formylbenzonitrile | Can be effective, but may lead to side reactions like nitration. researchgate.net |

| Copper-catalyzed aerobic oxidation | 3-ethyl-4-formylbenzonitrile | Environmentally friendly, uses O2 as the oxidant. nih.gov |

Reductive Pathways of the Nitrile Functionality

The nitrile group of this compound is susceptible to reduction, providing a pathway to primary amines. This transformation is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LiAlH4).

Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a common method for this reduction. The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond, ultimately yielding 3-ethyl-4-(aminomethyl)benzyl alcohol.

Alternatively, hydride reagents like LiAlH4 can effectively reduce the nitrile to the corresponding amine. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup to afford the primary amine.

Electrophilic and Nucleophilic Substitution Reactions on the Benzonitrile (B105546) Ring

The benzonitrile ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.orgorganicchemistrytutor.com Conversely, the ethyl and hydroxymethyl groups are activating, ortho- and para-directing groups. sparkl.mequizlet.com The interplay of these directing effects will determine the position of incoming electrophiles. The positions ortho and para to the activating groups (and meta to the deactivating nitrile group) are the most likely sites for substitution.

Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. libretexts.orgwikipedia.org The nitrile group does activate the ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org However, for a successful SNAr reaction, a good leaving group is typically required on the ring. In the absence of such a group, these reactions are generally difficult to achieve.

| Substituent | Electronic Effect | Directing Effect (Electrophilic Substitution) |

|---|---|---|

| -CN (Nitrile) | Electron-withdrawing (deactivating) | Meta libretexts.orgorganicchemistrytutor.com |

| -CH2CH3 (Ethyl) | Electron-donating (activating) | Ortho, Para sparkl.me |

| -CH2OH (Hydroxymethyl) | Electron-donating (activating) | Ortho, Para |

Reactivity of the Ethyl Substituent: Further Functionalization

The ethyl group on the benzonitrile ring offers opportunities for further functionalization, primarily at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated towards radical and oxidative reactions due to the stability of the resulting benzylic radical or cation.

Functionalization of the benzylic C-H bond can be achieved through various methods, including photoredox catalysis and transition-metal-catalyzed reactions. rsc.orgresearchgate.netrsc.org These methods allow for the introduction of a range of functional groups, such as hydroxyl, amino, or acyl groups. nd.edu.auacs.org For example, selective oxidation can convert the ethyl group into a 1-hydroxyethyl group. nih.govnih.gov

Mechanistic Investigations of Key Synthetic Steps (e.g., Pinner Reaction, Cycloaddition)

Pinner Reaction: The Pinner reaction provides a method to convert nitriles into imidates, which can then be hydrolyzed to esters. numberanalytics.comresearchgate.netnrochemistry.comorganic-chemistry.org The reaction is typically carried out by treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride. nih.govvaia.com

The mechanism involves the protonation of the nitrile nitrogen, which activates the nitrile carbon towards nucleophilic attack by the alcohol. numberanalytics.comvaia.com The resulting intermediate then undergoes proton transfer to yield the imino ester salt, also known as a Pinner salt. nrochemistry.com The electron-donating or withdrawing nature of the substituents on the benzonitrile ring can influence the rate of this reaction. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 3-Ethyl-4-(hydroxymethyl)benzonitrile. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of substituents on the benzene (B151609) ring can be confirmed.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and hydroxymethyl groups.

The three aromatic protons on the 1,2,4-trisubstituted ring are chemically non-equivalent and are predicted to appear in the range of δ 7.4–7.8 ppm. The proton at position 2, adjacent to the electron-withdrawing nitrile group, would likely resonate as a narrow doublet or singlet. The proton at position 5 is expected to appear as a doublet, while the proton at position 6 would present as a doublet of doublets due to coupling with its two non-equivalent neighbors.

The aliphatic protons of the ethyl and hydroxymethyl groups resonate in the upfield region. The benzylic methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet around δ 4.7 ppm. The methylene protons (-CH₂) of the ethyl group would appear as a quartet around δ 2.7 ppm, coupled to the adjacent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet around δ 1.2 ppm. The hydroxyl proton (-OH) typically presents as a broad, exchangeable singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 7.4 - 7.8 | d, d, dd | ~2-8 |

| Hydroxymethyl (-CH₂OH) | ~4.7 | s | N/A |

| Ethyl (-CH₂CH₃) | ~2.7 | q | ~7.5 |

| Hydroxyl (-OH) | Variable | br s | N/A |

Note: Predicted values are based on standard chemical shift correlations and data from structurally similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy and 2D NMR Techniques

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. libretexts.orglibretexts.org The spectrum for this compound is expected to display ten distinct signals, corresponding to its ten carbon atoms.

The nitrile carbon (C≡N) is characteristically found in the δ 118–120 ppm range. The six aromatic carbons will produce signals between δ 125–145 ppm, with their exact shifts influenced by the attached substituents. Specifically, the carbon bearing the nitrile group (C-1) is predicted around δ 112 ppm, while the carbons attached to the ethyl (C-3) and hydroxymethyl (C-4) groups are expected at approximately δ 144 ppm and δ 145 ppm, respectively.

The aliphatic carbons resonate at higher field. The hydroxymethyl carbon (-CH₂OH) is anticipated around δ 64 ppm, the ethyl methylene carbon (-CH₂) near δ 25 ppm, and the ethyl methyl carbon (-CH₃) around δ 15 ppm. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ | ~15 |

| -C H₂CH₃ | ~25 |

| -C H₂OH | ~64 |

| C N | ~118 |

Note: Predicted values based on established principles of ¹³C NMR spectroscopy. libretexts.orglibretexts.org

Further structural confirmation can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY experiment would reveal proton-proton coupling correlations, for instance, between the methylene and methyl protons of the ethyl group. An HSQC experiment would map direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can provide precise data on bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule, it can be used to determine the absolute stereochemistry.

As this compound is an achiral molecule, the primary value of an X-ray crystal structure would be to provide an unambiguous confirmation of its connectivity and to detail its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. As of now, a crystal structure for this compound is not available in public crystallographic databases. Should a suitable single crystal be grown, analysis would yield a detailed model of the molecular packing within the crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups. ijtsrd.com

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. In the analysis of this compound, FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds.

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl and hydroxymethyl groups are expected in the 2850–2970 cm⁻¹ region. orientjchem.org

C≡N Stretch: The nitrile group gives rise to a very strong, sharp absorption in the FT-IR spectrum, typically located in the 2220–2240 cm⁻¹ range. This is often a weaker but still sharp signal in the Raman spectrum. ijtsrd.comarchive.org

C=C Stretches: Aromatic ring stretching vibrations produce a series of bands in the 1450–1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band in the FT-IR spectrum around 1050 cm⁻¹.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| O-H stretch | 3200 - 3600 | FT-IR (Strong, Broad) |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR (Weak-Medium), Raman (Strong) |

| Aliphatic C-H stretch | 2850 - 2970 | FT-IR (Medium), Raman (Medium) |

| C≡N stretch | 2220 - 2240 | FT-IR (Strong, Sharp), Raman (Medium, Sharp) |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR (Medium), Raman (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound (C₁₀H₁₁NO). chemsynthesis.com The calculated exact mass for this formula is 161.084064 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass (Da) |

|---|---|

| [C₁₀H₁₁NO + H]⁺ | 162.09189 |

Under electron ionization (EI) or other fragmentation techniques, the molecular ion will break apart in a predictable manner. benthamopen.comnih.gov Plausible fragmentation pathways for this compound could include:

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable benzylic cation.

Loss of water (H₂O, 18 Da) from the hydroxymethyl group.

Benzylic cleavage to lose the •OH radical (17 Da) or the entire •CH₂OH group (31 Da).

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of moderately polar organic molecules like this compound. wikipedia.org This method typically imparts minimal energy to the analyte, which preserves the molecular structure and results in the prominent observation of the molecular ion or, more commonly, a pseudomolecular ion. wikipedia.org

For this compound (molar mass: 161.21 g/mol ), analysis via positive-ion ESI-MS would be expected to yield a strong signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 162.2. Adducts with sodium [M+Na]⁺ (m/z 184.2) or potassium [M+K]⁺ (m/z 200.3) are also commonly observed, depending on the purity of the solvent and sample.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be employed to elicit structural information through collision-induced dissociation (CID). The fragmentation of this compound would likely proceed through pathways characteristic of benzyl (B1604629) alcohol and aromatic nitrile functionalities. researchgate.netnih.gov A primary and highly favorable fragmentation pathway involves the loss of a water molecule (H₂O, 18.01 u) from the protonated hydroxymethyl group, leading to the formation of a stable benzyl-type carbocation. libretexts.org Another potential fragmentation is the loss of formaldehyde (B43269) (HCHO, 30.01 u) from the parent ion. nih.gov

| Ion Species | Predicted m/z | Proposed Identity/Origin |

|---|---|---|

| [M+H]⁺ | 162.2 | Protonated Molecule (Precursor Ion) |

| [M+Na]⁺ | 184.2 | Sodium Adduct |

| [M+H-H₂O]⁺ | 144.2 | Loss of water from the hydroxymethyl group |

| [M+H-HCHO]⁺ | 132.2 | Loss of formaldehyde from the hydroxymethyl group |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by the transitions of its substituted benzene chromophore. Unsubstituted benzene exhibits three characteristic absorption bands: a strong E₂ band around 204 nm and a weaker, vibrationally-structured B band around 256 nm. quimicaorganica.org The presence of substituents—the ethyl, hydroxymethyl, and nitrile groups—on the benzene ring modifies the energy levels of the molecular orbitals, typically resulting in bathochromic (red) shifts of these absorption bands. quimicaorganica.org

The nitrile group (-C≡N), while having a strong absorption in the far UV, does not absorb above 200 nm on its own. libretexts.org However, when conjugated with the aromatic ring, it influences the π → π* transitions of the benzene system. spectroscopyonline.com The ethyl and hydroxymethyl groups act as weak auxochromes. The combined electronic effects of these substituents are expected to shift the B-band to a longer wavelength, likely in the 260–280 nm range, and the E₂-band to approximately 210–230 nm.

Solvatochromism, the change in absorption wavelength with solvent polarity, is also expected. tandfonline.comrsc.org Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption maxima. nih.govacs.org For π → π* transitions, an increase in solvent polarity typically causes a small red shift.

| Transition | Typical Benzene λmax (nm) | Predicted λmax in Nonpolar Solvent (e.g., Hexane) | Predicted λmax in Polar Solvent (e.g., Ethanol) |

|---|---|---|---|

| E₂-band (π → π) | ~204 | ~220 | ~225 |

| B-band (π → π) | ~256 | ~270 | ~274 |

Advanced Chiroptical Spectroscopies (e.g., Circular Dichroism, Vibrational Circular Dichroism)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. A fundamental requirement for a molecule to exhibit a CD or VCD signal is that it must be chiral. youtube.com

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, in an achiral solvent, it will not produce a CD or VCD spectrum. The spectra would show a flat line at zero ellipticity across all wavelengths.

However, a chiroptical response can be observed through the phenomenon of Induced Circular Dichroism (ICD). nih.govresearchgate.net ICD occurs when an achiral molecule, such as this compound, forms a non-covalent complex with a chiral host molecule (e.g., cyclodextrins, proteins, or chiral surfactants). nih.govnih.gov The chiral environment of the host perturbs the electronic transitions of the achiral guest, causing it to exhibit a CD signal. researchgate.net The sign and intensity of the ICD spectrum provide valuable information about the geometry of the host-guest complex and the nature of their intermolecular interactions. nih.gov Thus, while the compound itself is achiral, ICD could be a powerful tool to study its binding and interactions within a chiral supramolecular system.

X-ray Fluorescence (XRF) Spectrometry for Chemical Microanalysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. wikipedia.org The method involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms in the sample. The subsequent relaxation of electrons from higher energy shells to fill the vacancies results in the emission of secondary, fluorescent X-rays with energies characteristic of each element present. wikipedia.org

While XRF is highly effective for elements from sodium (Na) upwards in the periodic table, the analysis of light elements (Z < 11), such as carbon (C), nitrogen (N), and oxygen (O), is challenging. ixrfsystems.com The low-energy fluorescence emitted by these elements is easily absorbed by air, the sample matrix, and the detector window. portaspecs.comgeoscienceworld.org

Therefore, the chemical microanalysis of this compound by XRF requires specialized instrumentation. Modern benchtop micro-XRF (µ-XRF) spectrometers can perform light element analysis by operating under a vacuum or in a helium-purged atmosphere to eliminate air absorption. geoscienceworld.orgaip.org Such systems use low-energy X-ray sources and highly sensitive silicon drift detectors (SDD) to effectively measure C, N, and O. portaspecs.com This technique could be used to map the elemental distribution within a sample or confirm the bulk elemental composition, which is particularly useful for quality control and material characterization. astm.orgresearchgate.net

| Element | Atomic Symbol | Atomic Mass (amu) | Mass Percent (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 74.51% |

| Hydrogen | H | 1.008 | 6.88% |

| Nitrogen | N | 14.007 | 8.69% |

| Oxygen | O | 15.999 | 9.93% |

Computational Chemistry and Theoretical Studies of 3 Ethyl 4 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. A hypothetical DFT study of 3-Ethyl-4-(hydroxymethyl)benzonitrile would involve using the B3LYP functional to calculate the molecule's ground state energy, optimized geometry, and vibrational frequencies.

Basis Set Selection and Optimization Strategies

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the electrons. A common and effective basis set for organic molecules is 6-311++G(d,p). This notation indicates a split-valence triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, which is generally sufficient for accurate geometry optimizations and electronic property calculations. The optimization process would involve systematically adjusting the molecular geometry to find the lowest energy conformation.

Electronic Properties and Reactivity Descriptors

Once the molecular geometry is optimized, various electronic properties and reactivity descriptors can be calculated to understand the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

A theoretical study would calculate the energies of the HOMO and LUMO and the resulting energy gap for this compound. This data would provide insights into its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group, suggesting these are likely sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of hyperconjugative interactions and charge transfer. An NBO analysis of this compound would quantify the strength of various intramolecular interactions, contributing to a deeper understanding of its stability and electronic structure.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

Computational analysis through the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) provides profound insights into the electronic structure and bonding characteristics of this compound.

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the spatial localization of electrons in a molecule in a way that is chemically intuitive. wikipedia.org It maps the likelihood of finding an electron near a reference electron, with values ranging from 0 to 1. An ELF value close to 1 signifies high electron localization, characteristic of covalent bonds, lone pairs, and atomic cores, while lower values suggest regions of electron delocalization, typical of metallic bonding or the outer regions of molecules. wikipedia.orgjussieu.fr When applied to this compound, an ELF analysis would be expected to reveal:

High ELF values (basins of attraction) corresponding to the C-C and C-H covalent bonds within the ethyl group and the benzene (B151609) ring.

A distinct localization basin for the C≡N triple bond, illustrating the high electron density in this region.

Localization corresponding to the C-O and O-H bonds of the hydroxymethyl group.

Prominent basins representing the non-bonding electron pairs (lone pairs) on the nitrogen and oxygen atoms. These sites are often indicative of favorable locations for electrophilic attack or protonation. arizona.edu

The Reduced Density Gradient (RDG) is a real-space function used to identify and visualize non-covalent interactions (NCIs). chemrxiv.org It plots the RDG against the electron density, often signed by the second eigenvalue of the Hessian matrix of the electron density, to distinguish between different interaction types. Low-density, low-gradient regions are indicative of non-covalent interactions. For this compound, an RDG analysis would likely identify:

Potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group, visualized as a characteristic spike in the low-density region.

Van der Waals interactions between the ethyl group and the aromatic ring.

Steric clashes, which would also appear in the RDG plot in regions of higher density.

Together, these methods provide a detailed map of the electronic landscape, highlighting regions of covalent bonding, lone pair density, and subtle non-covalent forces that govern the molecule's structure and reactivity. arizona.educhemrxiv.org

Fukui Functions for Site Selectivity Prediction

Fukui functions are a central concept within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of susceptibility to nucleophilic, electrophilic, and radical attacks.

For this compound, the calculation of Fukui functions would predict the following reactive sites:

Site for Nucleophilic Attack (f+): This function identifies atoms that can best stabilize an additional electron. Due to the strong electron-withdrawing nature of the nitrile group, the carbon atom of the C≡N group is expected to have a high f+ value, making it the primary site for nucleophilic attack.

Site for Electrophilic Attack (f-): This function highlights atoms that are most susceptible to losing electron density. The nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group, with their lone pairs of electrons, are predicted to be primary sites for electrophilic attack. The aromatic ring, activated by the electron-donating alkyl and hydroxymethyl groups, would also show reactivity, particularly at the ortho and para positions relative to these groups.

Site for Radical Attack (f0): This function averages the propensities for nucleophilic and electrophilic attack. The nitrile carbon and the benzylic carbon of the hydroxymethyl group would likely be identified as susceptible to radical attack.

By quantifying the reactivity of each atom in the molecule, Fukui functions provide a powerful theoretical tool for understanding and predicting the chemical behavior of this compound in various reaction scenarios.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally and correlated with experimental infrared (IR) and Raman spectroscopy, is essential for confirming the molecular structure of this compound and understanding its intramolecular dynamics. Theoretical calculations, typically using DFT methods like B3LYP, can predict the vibrational modes, their frequencies, and their IR and Raman intensities. researchgate.net

The vibrational spectrum of this molecule is characterized by contributions from its three constituent parts: the substituted benzene ring, the ethyl group, and the hydroxymethylbenzonitrile core. Key vibrational modes and their expected frequencies are summarized below, with reference to studies on benzonitrile (B105546) and its derivatives. researchgate.netfrontiersin.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Hydroxymethyl | 3600-3300 | Strong, broad band characteristic of the hydroxyl group. |

| C-H Stretch (Aromatic) | Benzene Ring | 3100-3000 | Multiple weak to medium bands. |

| C-H Stretch (Aliphatic) | Ethyl & Methylene (B1212753) | 2980-2850 | Strong bands from symmetric and asymmetric stretching. |

| C≡N Stretch | Nitrile | 2240-2220 | Sharp, intense band, a key fingerprint for benzonitriles. frontiersin.orgnii.ac.jp |

| C=C Stretch | Benzene Ring | 1620-1580 | Characteristic ring stretching vibrations. |

| C-H Bend (Aliphatic) | Ethyl & Methylene | 1470-1370 | Bending and scissoring modes. |

| O-H Bend | Hydroxymethyl | 1420-1330 | In-plane bending of the hydroxyl group. |

| C-O Stretch | Hydroxymethyl | 1260-1000 | Stretching of the primary alcohol C-O bond. |

This table presents expected frequency ranges. Actual values are influenced by computational methods and experimental conditions.

Spectroscopic correlation studies on substituted benzonitriles have shown that the C≡N stretching frequency is sensitive to the electronic effects of other substituents on the ring. nii.ac.jp The presence of electron-donating groups like ethyl and hydroxymethyl is expected to slightly lower the C≡N frequency compared to unsubstituted benzonitrile. Furthermore, the O-H stretching frequency can be influenced by intramolecular hydrogen bonding with the nitrile nitrogen, which would cause a red shift (lowering of frequency) and broadening of the peak.

Thermochemical and Kinetic Studies of Reaction Pathways

Thermochemical and kinetic studies, both computational and experimental, are crucial for understanding the reaction mechanisms, stability, and potential synthetic pathways involving this compound. The reactivity is primarily dictated by its nitrile and hydroxymethyl functional groups.

A significant reaction pathway for the nitrile group is hydrogenation. Studies on the liquid-phase hydrogenation of benzonitrile over palladium (Pd) catalysts show that the reaction proceeds via a consecutive sequence. researchgate.netdigitellinc.com

Hydrogenation: Benzonitrile is first hydrogenated to form the corresponding primary amine (benzylamine).

Hydrogenolysis: The primary amine can subsequently undergo hydrogenolysis, leading to the cleavage of the C-N bond to produce toluene. researchgate.net

Kinetic investigations of benzonitrile hydrogenation have determined specific rate laws for each step. researchgate.netdigitellinc.com

| Reaction Step | Reactant | Product | Kinetic Order | Activation Energy (Ea) |

| Hydrogenation | Benzonitrile | Benzylamine | First-Order | 27.6 kJ mol⁻¹ |

| Hydrogenolysis | Benzylamine | Toluene | Zero-Order | 80.1 kJ mol⁻¹ |

Data from studies on the hydrogenation of benzonitrile over a 5wt% Pd/C catalyst. researchgate.net

Applying this to this compound, a similar pathway is expected, yielding 3-ethyl-4-(hydroxymethyl)benzylamine as the initial product. The hydroxymethyl and ethyl groups would influence the reaction rates due to steric and electronic effects.

The hydroxymethyl group offers another reactive site, primarily for oxidation reactions. Thermochemical studies on related systems, such as those involving N-hydroxyphthalimide (NHPI) catalysis, show that benzylic C-H bonds are susceptible to hydrogen atom transfer (HAT) by radicals like the phthalimide (B116566) N-oxyl (PINO) radical. researchgate.net This initiates oxidation of the alcohol to an aldehyde and subsequently to a carboxylic acid. Computational studies can model the transition states and activation barriers for these oxidation pathways, providing insight into the reaction kinetics and selectivity.

Intramolecular Charge Transfer (ICT) Phenomena in Benzonitrile Systems

Benzonitrile and its derivatives are classic systems for studying Intramolecular Charge Transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. nih.govacs.org This phenomenon is famously observed in 4-(N,N-Dimethylamino)benzonitrile (DMABN), which exhibits dual fluorescence originating from a locally excited (LE) state and a charge-transfer (ICT) state. acs.orgnih.gov

In these systems, the benzonitrile moiety acts as the electron acceptor. nih.gov Upon absorption of light, the molecule is promoted to an excited state. Subsequent structural relaxation can lead to the formation of an ICT state characterized by a large dipole moment. The most widely accepted mechanism is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, the ICT state is formed following the rotation of the donor group (e.g., the dimethylamino group in DMABN) to a conformation perpendicular to the plane of the benzonitrile ring. nih.govarxiv.org This twisting decouples the π-systems of the donor and acceptor, facilitating a near-complete electron transfer.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in mapping the potential energy surfaces of these excited states. nih.govacs.org These calculations have explored the energetics of different conformations, including:

Locally Excited (LE) State: A near-planar geometry responsible for the "normal" fluorescence band. nih.gov

Twisted ICT (TICT) State: A twisted geometry with a large dipole moment, responsible for the "anomalous," red-shifted fluorescence band seen in polar solvents. nih.gov

πσ State:* Some models propose the involvement of a πσ* state, characterized by charge transfer from an aromatic π orbital to a σ* orbital of the cyano group, as an intermediate in the ICT process. nih.govacs.org

While this compound lacks a strong electron-donor group like the dimethylamino group, the fundamental principles of ICT are still relevant. The hydroxymethyl and ethyl groups are weak electron donors, and the benzonitrile core remains a potent acceptor. Photoexcitation could still induce a degree of charge transfer from the substituted ring to the nitrile group, although the effect would be much less pronounced than in classic donor-acceptor systems like DMABN. The study of ICT in benzonitrile systems provides a crucial framework for understanding the photophysical behavior of such compounds. nih.govnih.gov

In Silico Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). samipubco.com This in silico method is a cornerstone of structure-based drug design. Benzonitrile derivatives have been investigated as ligands for various biological targets due to their ability to form key interactions within protein active sites. nih.govrsc.org

In silico docking studies of compounds structurally related to this compound have been performed against several protein targets, particularly in the context of anticancer drug discovery. researchgate.netresearchgate.net The key interactions that this molecule could form include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. The nitrile nitrogen (-C≡N) can act as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand in the receptor's binding pocket.

Hydrophobic Interactions: The ethyl group and the benzene ring provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues like leucine, valine, and isoleucine in the active site.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The following table summarizes results from docking studies of various benzonitrile and related derivatives with different protein receptors, illustrating the types of interactions and binding affinities observed.

| Ligand/Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-[1-Hydroxy-[methylethyl] benzonitrile | Human Gastric Cancer Protein (1BJ7) | -5.41 | HIS97, ARG341, LEU342, ASN86 |

| Thiazolidin-4-one Derivatives | C-KIT Tyrosine Kinase (1T46) | -6.5 to -8.5 | Interactions with kinase domain residues. |

| Benzylidenemalononitrile Derivatives | HER2, EGFR | -7.0 to -9.5 | Interactions with key catalytic residues. |

This table is a compilation of data from multiple in silico studies on related compounds to illustrate potential interactions. nih.govresearchgate.netresearchgate.net

These studies demonstrate that the functional groups present in this compound—the nitrile, hydroxyl, and aromatic ring—are well-suited for forming stable complexes with biological receptors. Molecular docking simulations can thus serve as a valuable preliminary step to identify potential protein targets and guide the development of this compound for therapeutic applications.

Protein-Ligand Interaction Energetics

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the protein-ligand interaction energetics for this compound. While computational methods such as molecular docking and molecular dynamics simulations are standard approaches for investigating the binding affinity and interaction patterns between a small molecule and a protein target, no public research appears to have been conducted or published for this specific compound.

Therefore, detailed research findings, including data on binding energies, dissociation constants (Kd), or inhibition constants (Ki) derived from computational analyses, are not available. Furthermore, there is no information identifying key amino acid residues that would be involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound within a protein binding pocket.

Consequently, no data tables summarizing these energetic parameters can be provided. The field awaits dedicated computational studies to elucidate the potential protein binding modes and energetic profiles of this compound.

Structure Activity Relationship Sar and Derivative Design Principles

Impact of Benzonitrile (B105546) Core Modifications on Molecular Recognition

The benzonitrile group is a critical pharmacophore that often engages in specific interactions with biological targets. Modifications to this core can significantly alter molecular recognition. The benzene (B151609) ring itself can participate in π-π stacking interactions with aromatic residues of a receptor, a stabilizing factor in the formation of a ligand-receptor complex. nih.gov

Altering the electronics of the aromatic system, for instance by introducing electron-withdrawing or electron-donating groups, can modulate the strength of these interactions. Furthermore, the nitrile group is a potent hydrogen bond acceptor and can be crucial for orienting the molecule within a binding pocket. Shifting the position of the nitrile or replacing the entire benzonitrile core with other heterocyclic systems can drastically change the binding mode and affinity. Nature has evolved a multitude of proteins and enzymes that selectively recognize and act on specific molecular structures, and understanding these recognition capabilities is key to predicting the impact of core modifications. nih.gov

Table 1: Potential Modifications of the Benzonitrile Core and Their Predicted Impact

| Modification | Predicted Impact on Molecular Recognition | Rationale |

|---|---|---|

| Introduction of electron-withdrawing groups | May alter π-π stacking interactions and change the electrostatic potential of the ring. | Modifies the electron density of the aromatic system. |

| Introduction of electron-donating groups | Could enhance π-π stacking interactions depending on the receptor environment. | Increases the electron density of the aromatic system. |

| Isomeric rearrangement (e.g., moving the nitrile group) | Likely to disrupt established hydrogen bonding and steric fit. | Changes the spatial orientation of key interacting groups. |

Role of the Hydroxymethyl Group in Modulating Biological Interactions

The hydroxymethyl (-CH2OH) group plays a pivotal role in mediating interactions with biological targets, primarily through its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows it to form strong, directional interactions with amino acid residues such as serine, threonine, aspartate, and glutamate within a receptor's binding site. researchgate.net The introduction of a hydroxymethyl group can significantly enhance the water solubility of a compound, which can be a desirable property in medicinal chemistry. nih.gov

The flexibility of the hydroxymethyl group allows it to adopt various conformations, enabling an optimal fit within a binding pocket. The position and number of hydroxyl groups can significantly affect the inhibitory activity of a molecule towards an enzyme. nih.gov Altering this group, for example by converting it to a methyl ether (-CH2OCH3) or an ester, would eliminate its hydrogen bond donating capability and alter its polarity, likely leading to a significant change in biological activity. nih.gov Conversely, extending the carbon chain to a hydroxyethyl group could probe for additional binding space or introduce conformational constraints.

Influence of the Ethyl Substituent on Pharmacological and Supramolecular Properties

Modifying the size of this alkyl group can have profound effects. For instance, replacing the ethyl group with a smaller methyl group would reduce steric hindrance and lipophilicity, which could be beneficial if the binding pocket is sterically constrained. nih.gov Conversely, increasing the size to a propyl or isopropyl group would enhance lipophilicity and could lead to stronger hydrophobic interactions, provided there is sufficient space in the binding site. diva-portal.org These modifications can influence not only the pharmacological activity but also the supramolecular properties, affecting how molecules self-assemble or interact in a crystalline state. mdpi.com

Table 2: Effect of Alkyl Substituent Modification on Physicochemical Properties

| Substituent | Relative Lipophilicity | Steric Bulk | Potential Interaction Type |

|---|---|---|---|

| Methyl | Lower | Lower | Van der Waals |

| Ethyl | Baseline | Baseline | Van der Waals |

| Propyl | Higher | Higher | Van der Waals, Hydrophobic |

| Isopropyl | Higher | Significantly Higher | Van der Waals, Hydrophobic |

Design of Analogues and Homologues for Targeted Research Applications

The design of analogues and homologues of 3-Ethyl-4-(hydroxymethyl)benzonitrile is a strategic approach to developing probes for specific biological questions or to optimize for a particular activity. nih.gov This process involves making systematic structural changes to the parent molecule. For example, to investigate the importance of the hydroxyl group's position, an analogue with the hydroxymethyl group at a different position on the ring could be synthesized.

Homologation, the process of adding methylene (B1212753) units (-CH2-), can be applied to the ethyl and hydroxymethyl substituents. Creating a series of compounds with increasing alkyl chain length at the 3-position (methyl, ethyl, propyl, etc.) can systematically probe the size and nature of a hydrophobic pocket. Similarly, extending the hydroxymethyl group to a hydroxyethyl or hydroxypropyl group can explore the spatial extent of a hydrogen-bonding region within a target's active site. These targeted modifications are essential for building a comprehensive SAR model.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties, with the aim of retaining or improving biological activity. u-tokyo.ac.jp For the nitrile group in this compound, a common bioisostere is the tetrazole ring, which can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid, a potential metabolite of the nitrile. nih.gov The benzene ring itself can be replaced by saturated bioisosteres like bicyclo[1.1.1]pentane to improve properties such as aqueous solubility and metabolic stability. nih.gov

Scaffold hopping represents a more drastic approach, where the central benzonitrile core is replaced with a structurally different scaffold that maintains the essential 3D arrangement of the key interacting groups. nih.gov This strategy is employed to discover novel chemical series with improved properties or to circumvent patent limitations. rsc.orguniroma1.it The goal is to find a new core that presents the ethyl and hydroxymethyl substituents in a similar spatial orientation to allow for analogous interactions with the biological target.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry offers powerful tools to elucidate SAR and to build predictive models for the activity of new analogues. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net Molecular docking simulations can predict how this compound and its derivatives bind to the active site of a target protein, providing insights into the specific interactions that contribute to affinity. nih.gov

These computational models can guide the design of new compounds by predicting their activity before they are synthesized, thus saving time and resources. nih.gov By analyzing the electrostatic potential surfaces and hydrophobic surfaces of the molecule and its target, researchers can make more informed decisions about which modifications are most likely to lead to improved potency or selectivity. rsc.org Machine learning models are increasingly being used to predict the outcomes of chemical reactions and the properties of molecules, further accelerating the design-synthesis-test cycle.

Advanced Research Applications and Emerging Areas

3-Ethyl-4-(hydroxymethyl)benzonitrile as a Building Block in Complex Organic Synthesis

As a substituted benzonitrile (B105546), this compound is a valuable intermediate in multi-step organic synthesis. The presence of two distinct and reactive functional groups, the nitrile (-CN) and the hydroxymethyl (-CH₂OH), allows for sequential and selective chemical transformations. This bifunctionality is key to its role as a versatile building block.

This compound is primarily utilized in the synthesis of various specialized organic compounds. nso-journal.org Its structure serves as a key intermediate in the production of fine chemicals where precise molecular architecture is required. nso-journal.org The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide, providing multiple pathways for chain extension or functional group interconversion. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering an alternative site for molecular elaboration. This orthogonality allows chemists to construct complex target molecules with high degrees of control.

The benzonitrile moiety is a common feature in many biologically active compounds, and this particular derivative is no exception. It serves as a precursor in the development of molecules for the pharmaceutical and agrochemical industries. nso-journal.org